Naphthonone

Acute toxicity Safety pharmacology Therapeutic window

Naphthonone (萘托酮, CAS 7114-11-6) is a non-opioid antitussive agent first assigned a WHO International Nonproprietary Name (INN) in 1961 (proposed list) and 1965 (recommended list) and classified under the respiratory system therapeutic category. Chemically, it is 2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one (C₁₆H₁₆O₂, MW 240.30 g/mol), but structurally it exists predominantly as a hemiacetal isomer—a tetracyclic brazan-class structure (7a,8,9,10,11,11a-hexahydronaphtho[2,1-b]benzofuran-7a-ol)—as confirmed by the absence of a carbonyl carbon peak in ¹³C NMR spectroscopy.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 7114-11-6
Cat. No. B1663778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthonone
CAS7114-11-6
SynonymsNSC-641547;  5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C16H16O2/c17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18/h1-2,5-6,9-10,13,18H,3-4,7-8H2
InChIKeyFQCYCLSYFLSHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthonone (CAS 7114-11-6): Non-Opioid Antitussive Procurement Guide for Respiratory Research and Synthesis Applications


Naphthonone (萘托酮, CAS 7114-11-6) is a non-opioid antitussive agent first assigned a WHO International Nonproprietary Name (INN) in 1961 (proposed list) and 1965 (recommended list) and classified under the respiratory system therapeutic category . Chemically, it is 2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one (C₁₆H₁₆O₂, MW 240.30 g/mol), but structurally it exists predominantly as a hemiacetal isomer—a tetracyclic brazan-class structure (7a,8,9,10,11,11a-hexahydronaphtho[2,1-b]benzofuran-7a-ol)—as confirmed by the absence of a carbonyl carbon peak in ¹³C NMR spectroscopy [1]. Its physicochemical profile includes a melting point of 136–137 °C, density of 1.203 g/cm³, and boiling point of 387.6 °C at 760 mmHg . Naphthonone is described as an effective sedative antitussive with some hypnotic effect, indicated primarily for cough arising from upper respiratory tract irritation and particularly suited as adjunctive therapy for cough associated with severe pulmonary diseases including bronchitis, pulmonary sclerosis, and emphysema [1].

Why Naphthonone Cannot Be Interchanged with Other Antitussives: Mechanism Class, Addiction Liability, and Safety Margin


Antitussive agents span fundamentally distinct pharmacological classes—opioid agonists (codeine, pholcodine), NMDA receptor antagonists (dextromethorphan), sigma-1 receptor agonists (pentoxyverine/carbetapentane), and peripherally acting agents (benzonatate)—each with unique efficacy, safety, and regulatory profiles [1]. Naphthonone belongs to the non-opioid class and, unlike codeine (a Schedule II controlled substance with well-documented addiction and respiratory depression risk), demonstrates no evidence of physical dependence or withdrawal upon discontinuation after 1–6 weeks of continuous human administration [2]. Furthermore, Naphthonone's acute toxicity profile (LD₅₀ >4,000 mg/kg oral in mice, with zero adverse effects observed at that dose) quantitatively exceeds that of both opioid and non-opioid alternatives, establishing a materially wider therapeutic safety window that cannot be assumed for any other antitussive in its class [2][3]. These differences in mechanism, regulatory burden, and safety margin mean that Naphthonone occupies a distinct selection space that no other single antitussive compound can substitute without introducing trade-offs in addiction potential, scheduling compliance, or acute safety.

Naphthonone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Acute Oral Toxicity Safety Margin: Naphthonone vs. Codeine, Dextromethorphan, and Pentoxyverine in Mouse Models

Naphthonone exhibits an acute oral LD₅₀ exceeding 4,000 mg/kg in mice, with no adverse effects observed at this dose—substantially higher than the three most commonly used antitussive agents. Codeine (opioid) has a reported mouse oral LD₅₀ of approximately 250–365 mg/kg [1]; dextromethorphan (non-opioid NMDA antagonist) has a mouse oral LD₅₀ of 210 mg/kg [2]; and pentoxyverine/carbetapentane (non-opioid sigma-1 agonist) has a mouse oral LD₅₀ of 230 mg/kg [3]. This represents an approximately 16- to 19-fold wider acute safety margin for Naphthonone compared with these standard antitussives.

Acute toxicity Safety pharmacology Therapeutic window

Addiction and Dependence Liability: Non-Opioid Naphthonone vs. Opioid Codeine in Human Withdrawal Assessment

Naphthonone demonstrated no evidence of physical dependence in human patients: after continuous administration for 1–6 weeks, cessation produced no withdrawal symptoms or adverse reactions [1]. In contrast, codeine is a Schedule II controlled substance (US DEA) with recognized high potential for abuse, physical dependence, and addiction, classified alongside morphine and oxycodone [2]. Codeine's addiction liability arises from its metabolic conversion to morphine (~15% of an oral dose) and direct μ-opioid receptor agonism. Naphthonone, as a non-opioid agent, operates through a distinct pharmacological mechanism that does not involve opioid receptor engagement, eliminating the opioid-associated dependence pathway [1].

Addiction liability Physical dependence Regulatory scheduling

Cumulative Toxicity Profile: 13-Month Continuous Administration vs. Standard Antitussive Comparators

Naphthonone demonstrated a clean cumulative toxicity profile in mice: continuous normal-dose administration for 13 months produced no adverse reactions [1]. While comparable 13-month continuous-dosing data for codeine or dextromethorphan in mice are not available in a single comparable format, the NTP conducted 2-year carcinogenicity studies of codeine in F344 rats and B6C3F1 mice via feed administration, with doses up to 3,000 ppm producing body weight depression as a dose-limiting effect [2]. Noscapine, another non-opioid antitussive, was tested in dogs at 30 mg/kg orally 5 days/week for 13 weeks with no signs of toxicity [3], but this is a substantially shorter duration and different species than the Naphthonone data. The 13-month continuous-exposure dataset for Naphthonone, while from patent rather than peer-reviewed literature, provides a chronic safety data point that is unavailable for most comparator antitussives currently on the market.

Chronic toxicity Repeat-dose toxicology Subchronic safety

Synthetic Accessibility: Modern Room-Temperature Method (91% Yield) vs. Original High-Temperature Method (22–57% Yield)

The 2014 patent CN103613568A (Chongqing Medical University) reports a catalyst-free synthesis of Naphthonone via coupling of 2-naphthol with 2-chlorocyclohexanone in trifluoroethanol with Na₂CO₃ at room temperature, achieving 91% isolated yield with simple filtration and recrystallization workup (Mp: 136–137 °C) [1]. This represents a marked improvement over the original 1929 Helvetica Chimica Acta method, which required high-temperature reflux in xylene and produced only 22–57% yield with substantial ether byproduct formation [1][2]. The RSC Advances paper (Luo et al., 2014) independently confirmed that the traditional high-temperature method yields only 33% of the desired product 1 along with ether byproduct 2, whereas the fluorinated alcohol solvent system at room temperature delivers a clean reaction with high yield [2]. This yield improvement (91% vs. 22–57%) translates to a 1.6- to 4.1-fold increase in synthetic efficiency, directly reducing cost of goods for procurement.

Synthetic methodology Process chemistry Green chemistry

Structural Uniqueness: Hemiacetal/Brazan Tetracyclic Isomer vs. Conventional Ketone Antitussives

Naphthonone is structurally unique among antitussives: although its formal IUPAC name is 2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one, the compound does not exist as a simple ketone in solution or solid state. The absence of a carbonyl carbon signal in its ¹³C NMR spectrum indicates that the carbonyl and hydroxyl groups undergo intramolecular reaction to form a hemiacetal, yielding a tetracyclic brazan-class structure (7a,8,9,10,11,11a-hexahydronaphtho[2,1-b]benzofuran-7a-ol), as confirmed by chemical derivatization studies published in The Journal of Organic Chemistry (1966, 31(8), 2646–2648) [1]. This structural feature distinguishes Naphthonone from all other antitussives including codeine (morphinan alkaloid), dextromethorphan (morphinan derivative), pentoxyverine (phenylcyclopentane ester), cloperastine (benzhydrylpiperidine), and butamirate (phenylbutyrate ester), none of which possess a hemiacetal/brazan ring system [2].

Structural chemistry Isomerism Structure-activity relationship

Therapeutic Specificity: Sedative Antitussive Profile for Severe Pulmonary Disease-Associated Cough

Naphthonone is specifically characterized as a sedative antitussive with adjunctive hypnotic effects, indicated for cough arising from upper respiratory tract irritation and particularly suited for adjunctive treatment of cough associated with severe pulmonary diseases including bronchitis, pulmonary sclerosis, and emphysema [1]. This therapeutic specificity—combining antitussive action with sedative/hypnotic properties—distinguishes it from dextromethorphan (non-sedating at antitussive doses), pentoxyverine (no inherent sedative-hypnotic classification at therapeutic doses), and butamirate (marketed as a non-drowsy antitussive) [2]. Codeine does possess sedative properties but carries opioid-associated risks. Cloperastine has antihistamine-mediated sedative effects via a distinct mechanism. No other single antitussive agent combines non-opioid antitussive activity with sedative-hypnotic properties specifically validated for severe chronic pulmonary disease-associated cough as described for Naphthonone [1].

Pulmonary disease Antitussive specificity Sedative-antitussive dual action

Naphthonone Procurement Application Scenarios: Where Quantitative Differentiation Drives Scientific Selection


Non-Opioid Antitussive Research in Chronic Pulmonary Disease Models Requiring Avoidance of Opioid Receptor Engagement

Naphthonone's non-opioid mechanism, combined with its specific validation for cough associated with bronchitis, pulmonary sclerosis, and emphysema [1], makes it the antitussive of choice for in vivo pulmonary disease research where opioid receptor-mediated confounding (respiratory depression, tolerance development, mu-opioid-mediated immune modulation) must be excluded. Unlike codeine—which carries the dual burden of Schedule II controlled-substance regulatory requirements and opioid receptor-driven pleiotropic effects—Naphthonone can be procured and handled without DEA licensing infrastructure while providing antitussive coverage specifically validated in the disease contexts most relevant to chronic respiratory research [1][2].

High-Dose Toxicology and Safety Pharmacology Studies Requiring an Extended Therapeutic Window

For experimental protocols requiring antitussive administration at doses significantly above the therapeutic range—such as maximum tolerated dose (MTD) studies, toxicokinetic profiling, or safety pharmacology core battery assessments—Naphthonone's acute LD₅₀ exceeding 4,000 mg/kg in mice (with zero adverse effects at that dose) provides an approximately 16- to 19-fold wider safety margin compared with codeine (~250–365 mg/kg), dextromethorphan (210 mg/kg), and pentoxyverine (230 mg/kg) [1]. This expanded dosing window enables exploratory high-dose pharmacology that would be precluded by the acute toxicity thresholds of standard antitussive comparators, and the 13-month cumulative toxicity data (no adverse effects in continuous mouse dosing) further supports chronic high-exposure protocols [1].

Process Chemistry Development and Scale-Up Leveraging the Room-Temperature, Catalyst-Free Synthetic Route

The 2014 catalyst-free synthetic method (Na₂CO₃ in trifluoroethanol at room temperature, 91% isolated yield) [1] provides a modern, scalable route to Naphthonone that substantially outperforms the original 1929 high-temperature method (22–57% yield) [2]. For process chemistry groups developing kilogram-scale syntheses of α-aryl cycloalkanone building blocks or brazan-class compounds, Naphthonone serves as both a target compound and a proof-of-concept substrate for the oxyallyl cation coupling methodology. The room-temperature conditions, simple filtration/recrystallization workup, and avoidance of transition-metal catalysts make this route amenable to pilot-plant scale-up with reduced energy costs and waste streams [1][2].

Structure-Activity Relationship Studies on Brazan/Hemiacetal Scaffolds for Antitussive Drug Discovery

Naphthonone's unique hemiacetal/brazan tetracyclic structure—confirmed by the absence of a carbonyl carbon signal in ¹³C NMR and validated by chemical derivatization (J. Org. Chem. 1966) [1]—defines a structurally distinct pharmacophore space that is unexplored among currently marketed antitussives (all of which are morphinan, ester, or piperidine derivatives). For medicinal chemistry programs seeking to develop novel, non-opioid antitussive candidates with patent-protectable chemical matter, Naphthonone provides a starting scaffold that is structurally orthogonal to the morphinan-based chemotypes that dominate the antitussive field [1]. The patent CN103613568A further describes ether and ester derivatives of Naphthonone that retain sedative-antitussive activity, providing a defined SAR expansion path [1].

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